3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
Description
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a pyridine ring. This compound is commercially available from multiple global suppliers (e.g., Clearsynth Labs, Chemlex Pharmaceuticals), reflecting its relevance in medicinal chemistry and drug discovery . Key properties include a molecular weight of 177.16 g/mol, density of 1.403 g/cm³, and storage requirements at 2–8°C . Its structural features make it a candidate for kinase inhibition and anticancer applications, as seen in related pyrazolo[4,3-c]pyridin-4(5H)-ones .
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZBZOWDWDEAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds derived from 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid show promising anticancer properties. For instance, studies have indicated that specific derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. One notable derivative was found to block proliferation and induce apoptosis in K562 leukemia cells, highlighting its potential as a therapeutic agent in oncology .
Kinase Inhibition
This compound serves as a crucial intermediate for synthesizing kinase inhibitors, which are vital in treating various cancers and other diseases. The synthesis of 1H-pyrazoles based on this structure has been linked to significant biological activity against specific kinases . The ability to modify the pyrazolo-pyridine scaffold allows researchers to optimize these inhibitors for better efficacy and selectivity.
Structure-Activity Relationship Studies
Diverse Derivatives
The structural versatility of this compound enables the creation of a wide range of derivatives with varied biological activities. By altering substituents at different positions on the pyrazole ring, researchers can fine-tune the pharmacological properties of these compounds. For example, modifications at the 6-position have been shown to influence both potency and selectivity against specific cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Ring Fusion and Substituent Positioning
- Pyrazolo[4,3-c] vs. Pyrazolo[3,4-b] : The [4,3-c] fusion (target compound) positions the pyrazole nitrogen at C1 and pyridine nitrogen at C3, whereas [3,4-b] fusion shifts the nitrogen positions, altering electronic distribution and hydrogen-bonding capacity. For example, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a higher melting point (273–278.5°C) compared to the target compound, likely due to stronger intermolecular interactions .
- Imidazole vs. Pyrazole Fusion : Spinacine, an imidazo[4,5-c]pyridine derivative, has a partially saturated ring and imidazole core, reducing aromaticity. This structural difference correlates with its role as a carbonic anhydrase activator rather than a kinase inhibitor .
Functional Group Effects
- Carboxylic Acid Position : The C6-COOH group in the target compound contrasts with C3-COOH in 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This positional variance impacts solubility and binding to biological targets, such as ATP-binding pockets in kinases .
Biological Activity
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. Its structural features include a fused pyrazole and pyridine ring system with a carboxylic acid group and a methyl substituent. This compound has garnered attention due to its diverse biological activities, making it a significant subject in medicinal chemistry and drug development.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- CAS Number : 1368332-58-4
- Purity : Typically >95% in commercial preparations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators. For instance, one study reported that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
Antiviral Activity
Emerging research has suggested that this compound may possess antiviral properties. It has been tested against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The compound displayed promising results, with specific derivatives showing enhanced activity compared to standard antiviral agents. For example, certain modifications to the pyrazolo[4,3-c]pyridine structure resulted in compounds with improved efficacy against HSV, indicating that structural optimization could enhance antiviral potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which is crucial for both microbial survival and cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : Some studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
Table of Biological Activities
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against MCF-7 breast cancer cells. The study found that certain derivatives exhibited IC values significantly lower than those of established chemotherapeutics. The most potent derivative was identified as capable of inducing G0/G1 phase arrest and apoptosis through caspase activation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
